tert-Butyl (6-methylpyridin-3-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (6-methylpyridin-3-yl)carbamate can be synthesized through the reaction of 6-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-methylpyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines .
Scientific Research Applications
tert-Butyl (6-methylpyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl (6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-methylpyridin-2-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate
Uniqueness
tert-Butyl (6-methylpyridin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability. Additionally, the presence of the 6-methylpyridin-3-yl moiety allows for specific interactions with molecular targets, making it valuable in various research applications .
Biological Activity
tert-Butyl (6-methylpyridin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, which includes a tert-butyl group and a pyridine ring, suggests that it may interact with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. The presence of the tert-butyl group contributes to its hydrophobicity, which may influence its bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, preventing substrate interaction and subsequent catalytic activity.
- Receptor Modulation : It can also modulate receptor functions, affecting signaling pathways involved in various physiological processes.
These interactions can lead to significant biological effects, such as anti-inflammatory or neuroprotective actions.
In Vitro Studies
Research has identified that this compound exhibits notable activity as an enzyme inhibitor. For example, studies have shown that it can inhibit specific cytochrome P450 enzymes involved in drug metabolism. Such inhibition could enhance the efficacy of co-administered drugs by increasing their plasma concentrations.
Case Studies
- CYP2A6 Inhibition : A study highlighted the potential of carbamate derivatives, including this compound, to inhibit CYP2A6, an enzyme critical for nicotine metabolism. This inhibition could lead to increased nicotine levels in smokers, potentially aiding smoking cessation efforts by prolonging the effects of nicotine and reducing withdrawal symptoms .
- Neuroprotective Effects : In animal models, compounds similar to this compound have shown promise in protecting against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells . This suggests potential therapeutic applications in treating diseases like Alzheimer's.
Table 1: Summary of Biological Activities
Synthesis and Preparation Methods
The synthesis of this compound typically involves the reaction between tert-butyl carbamate and 6-methylpyridine under basic conditions. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to maximize yield while maintaining product purity .
Future Directions
Given its promising biological activities, further research into this compound could focus on:
- In Vivo Studies : To evaluate its therapeutic potential in clinical settings.
- Structure-Activity Relationship (SAR) Studies : To optimize its efficacy and selectivity for specific targets.
- Development of Derivatives : To enhance its pharmacological profiles for various applications in drug development.
Properties
IUPAC Name |
tert-butyl N-(6-methylpyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNZGGFNQUSLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630499 | |
Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323578-37-6 | |
Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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